molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No. B1429575
M. Wt: 168.58 g/mol
InChI Key: IVGLNWQATTZNOH-UHFFFAOYSA-N
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Description

“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1192711-88-8 . It has a molecular weight of 168.59 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 168.59 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives serve as critical intermediates in the synthesis of various heterocyclic compounds. Asaftei et al. (2009) explored the synthesis and crystal structures of two 9‐(2‐Bromoethyl)‐substituted 7‐Deazapurines, showcasing the compound's utility in nucleobase anion alkylation and its different structural positioning depending on substituents. This work emphasizes the structural versatility and reactivity of chloro-pyrrolopyrimidines in creating diverse molecular frameworks Asaftei et al., 2009.

Pharmaceutical Intermediates The compound acts as a foundational chemical in pharmaceutical research, contributing to the synthesis of intermediates that are vital for developing new medications. For instance, Davoodnia et al. (2013) prepared new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, derivatives of 7-deazaadenine, through cyclocondensation, highlighting its potential in creating bioactive molecules. Their work underscores the significance of such intermediates in the discovery and development of novel therapeutic agents Davoodnia et al., 2013.

Catalysis and Reaction Mechanisms Explorations into the compound's reactivity offer insights into novel catalytic methods and reaction mechanisms. Jørgensen et al. (1985) detailed a one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, leveraging phosphorus pentoxide in organic synthesis. This methodology not only provides a streamlined approach to synthesizing such amine derivatives but also contributes to understanding the role of catalysts in facilitating heterocyclic compound formations Jørgensen et al., 1985.

Nucleoside Analogues and Antiviral Research The versatility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine extends to the synthesis of nucleoside analogues with potential antiviral applications. Research by Pudlo et al. (1990) on the synthesis and antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines underscores the compound's role in developing treatments for viral diseases. Their findings highlight the compound's capacity to serve as a backbone for creating molecules with significant biological activity Pudlo et al., 1990.

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H301 . Precautionary statements include P301, P301, P310 .

properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGLNWQATTZNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733283
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

CAS RN

1192711-88-8
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 g, 0.53 mmol) in Ammonia (7 N in MeOH, 1 mL) was heated at 100° C. for 24 h, then it was diluted with EtOAc, washed with Sat. NaHCO3, brine, dried and concentrated to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-amine (0.06 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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